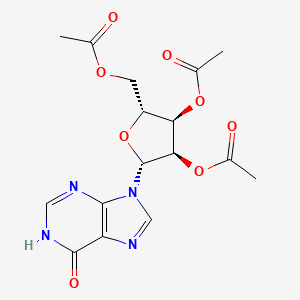![molecular formula C₆H₇K₅O₂₁S₅ B1139714 pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate CAS No. 359436-63-8](/img/structure/B1139714.png)
pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The interest in sulfate compounds and their derivatives stems from their diverse applications in various fields such as catalysis, materials science, and pharmaceuticals. Sulfate and its complexes are known for their unique chemical and physical properties, which allow for innovative applications and functionalities.
Synthesis Analysis
Synthesis methods for complex sulfate compounds often involve reactions under specific conditions to ensure the formation of the desired product. For example, the synthesis of novel structure types of acidic rare-earth sulfates involves twinning and mimicking symmetry, highlighting the complexity of creating specific sulfate frameworks (Casari & Langer, 2007).
Molecular Structure Analysis
The structural analysis of these compounds reveals intricate arrangements of atoms and ions. For instance, the centrosymmetric crystal structure of pentapotassium dicitrato(4−)manganate(III) pentahydrate showcases the coordination of Mn atoms by the citrate entity, leading to the formation of a network structure with extensive hydrogen bonding (Zhao et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving sulfate compounds can be complex and varied. For instance, the reaction pathways and intermediates in the transformation of phenolic compounds by sulfate radicals provide insights into the chemical reactivity and mechanisms of sulfate compounds in environmental processes (Anipsitakis et al., 2006).
Physical Properties Analysis
The physical properties of sulfate compounds, such as thermal behaviors and crystal structures, are crucial for their applications. The study of tetrapotassium salt of octahydroimidazo-[4,5-d]imidazol-1,3,4,6-tetrasulfonic acid highlights its thermal stability and decomposition kinetics, important for its use as an energetic material (Zeman et al., 2016).
Chemical Properties Analysis
Understanding the chemical properties, including the reactivity and stability of sulfate compounds, is essential for their practical applications. The elucidation of the sulfate radical attack mechanism on phenolic compounds in water sheds light on the chemical properties and potential environmental impact of sulfate compounds (Anipsitakis et al., 2006).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Pentapotassium Dicitrato(4−)manganate(III) Pentahydrate : Investigates the crystal structure of a related compound, revealing the formation of a network structure with extensive hydrogen bonding (Zhao et al., 2003).
Chemical Reactions and Intermediates
- Cobalt-mediated Activation of Peroxymonosulfate : Discusses the sulfate radical pathway in the degradation of phenolic compounds in water, shedding light on intermediate compound formations (Anipsitakis et al., 2006).
Novel Structure Types in Rare-Earth Sulfates
- A Pseudo-Merohedrally Twinned Rare-Earth Sulfate : Reports on a novel structure type in acidic rare-earth sulfate, with unique features like rare-earth monomers (Casari & Langer, 2007).
Sulfotransferase Enzyme Characterization
- Characterization of a Heparan Sulfate 3-O-Sulfotransferase-5 : Explores an enzyme synthesizing a tetrasulfated disaccharide, providing insights into biochemical pathways (Mochizuki et al., 2003).
Catalysis and Surface Chemistry
- Effect of Multi-Functional Amines on SiGe Surface Finish : Studies the impact of pentapotassium compounds on chemical mechanical polishing, relevant in semiconductor processing (Yang et al., 2019).
Eigenschaften
IUPAC Name |
pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O21S5.5K/c7-1-3(24-29(11,12)13)5(26-31(17,18)19)6(27-32(20,21)22)4(25-30(14,15)16)2-23-28(8,9)10;;;;;/h1,3-6H,2H2,(H,8,9,10)(H,11,12,13)(H,14,15,16)(H,17,18,19)(H,20,21,22);;;;;/q;5*+1/p-5/t3-,4-,5-,6-;;;;;/m1...../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGIZSFIBHLNDF-KKSOGILYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7K5O21S5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145808039 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



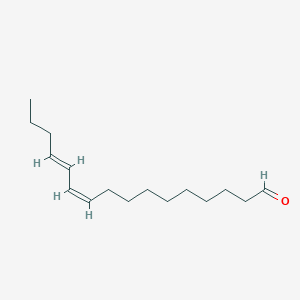
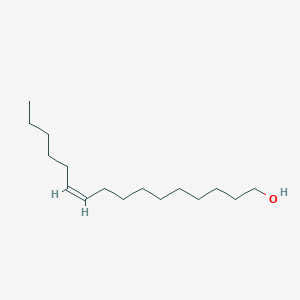
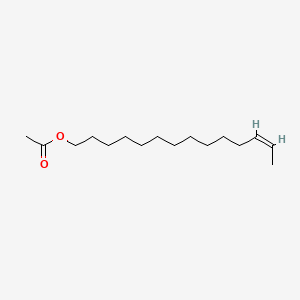

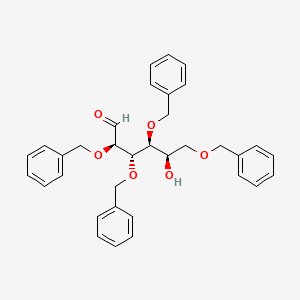

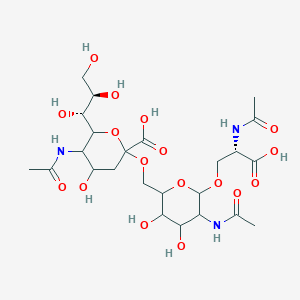
![6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1139653.png)
